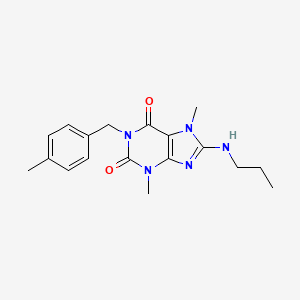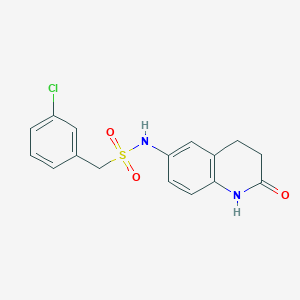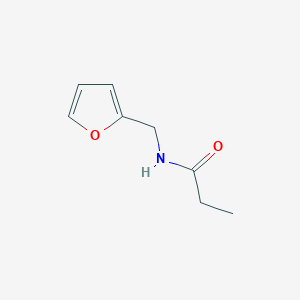![molecular formula C8H4F3N3O2 B2854750 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid CAS No. 1543227-81-1](/img/structure/B2854750.png)
3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid” is a chemical compound with the molecular formula C8H4F3N3O2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H4F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h1-3H,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 230.15 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Organic Synthesis
This compound serves as a building block in organic synthesis, particularly in the construction of imidazo[1,5-a]pyridines . These structures are significant due to their presence in a variety of agrochemicals and pharmaceuticals. The methodologies for synthesizing imidazo[1,5-a]pyridines involve cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions, which are essential for creating complex molecules for further application in medicinal chemistry.
Medicinal Chemistry
In medicinal chemistry, derivatives of imidazo[1,5-a]pyrazine exhibit a range of biological activities. They have been evaluated as nonbenzodiazepine GABA receptor agonists, p38 mitogen-activated protein kinase inhibitors for the treatment of rheumatoid arthritis, and antibacterial agents . The trifluoromethyl group in particular may enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science
The compound’s derivatives show potential in materials science due to their luminescent properties. They can be used in the development of optoelectronic devices, sensors, and smart materials . Their ability to emit light makes them suitable for applications in displays and lighting technologies.
Bioimaging
Imidazo[1,5-a]pyridine-based fluorescent probes derived from this compound are used in bioimaging . They serve as fluorophores for confocal microscopy and imaging, allowing researchers to visualize biological processes at the molecular level. This is crucial for understanding disease mechanisms and developing new treatments.
Cancer Research
Some derivatives of 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid have shown promise as anti-cancer drugs . They can act on specific pathways within cancer cells, potentially leading to new therapeutic options for cancer treatment.
Chemical Sensing
The compound is also utilized in the development of chemical sensors . These sensors can detect the presence of various substances, which is vital for environmental monitoring, diagnostics, and industrial process control.
Optoelectronics
Due to its luminescent properties, this compound is used in the field of optoelectronics . It contributes to the creation of components for electronic devices that interact with light, such as LEDs and solar cells.
Coordination Chemistry
Lastly, imidazo[1,5-a]pyridine compounds, including those derived from 3-(Trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid, act as ligands for coordination complexes . These complexes have applications in catalysis, material science, and the synthesis of novel materials.
Propiedades
IUPAC Name |
3-(trifluoromethyl)imidazo[1,5-a]pyrazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)7-13-5(6(15)16)4-3-12-1-2-14(4)7/h1-3H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMIFKKHKYRPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(F)(F)F)C(=O)O)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3Z)-3-[ethylamino(hydroxy)methylidene]-1-methyl-2,2-dioxothieno[3,2-c]thiazin-4-one](/img/structure/B2854667.png)






![1-{4-[methyl(phenyl)amino]-5-nitro-6-[(E)-2-phenylethenyl]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B2854679.png)
![4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2854681.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-1-naphthamide](/img/structure/B2854684.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2854686.png)
![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[3-(2-methylpropoxy)phenoxy]acetamide](/img/structure/B2854687.png)

